molecular formula C16H14FN3O3 B12025681 4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 468073-41-8

4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12025681
CAS No.: 468073-41-8
M. Wt: 315.30 g/mol
InChI Key: PSGZOPDLJBUDJB-DJKKODMXSA-N
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Description

4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzohydrazide with 2-hydroxybenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is usually heated under reflux conditions for several hours to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and reduce the reaction time . This method involves the use of microwave irradiation to accelerate the hydrazinolysis of esters, followed by acylation using 4-fluorobenzoyl chloride at low temperatures .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific hydrazone linkage and the presence of both fluorine and hydroxybenzylidene groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

468073-41-8

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

4-fluoro-N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H14FN3O3/c17-13-7-5-11(6-8-13)16(23)18-10-15(22)20-19-9-12-3-1-2-4-14(12)21/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9+

InChI Key

PSGZOPDLJBUDJB-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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